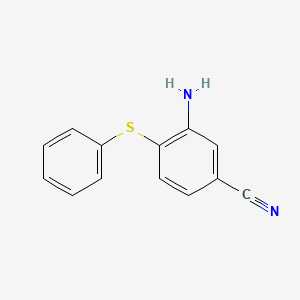

3-Amino-4-(phenylsulfanyl)benzenecarbonitrile

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for 3-Amino-4-(phenylsulfanyl)benzenecarbonitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-4-(phenylsulfanyl)benzenecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: LiAlH4

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Derivatives with different functional groups.

Applications De Recherche Scientifique

Neuroimaging

3-Amino-4-(phenylsulfanyl)benzenecarbonitrile is primarily utilized as a radioligand in positron emission tomography (PET) imaging to study the serotonin transporter (SERT). This application is crucial for understanding various psychiatric conditions, including depression and anxiety disorders.

- Binding Affinity : Studies indicate that this compound exhibits high selectivity for the serotonin transporter, allowing for precise imaging of SERT distribution in the brain .

- Case Study : In a study measuring seasonal variations in serotonin transporter binding, researchers employed carbon-11 labeled versions of this compound to assess binding potential in healthy volunteers . The findings highlighted correlations between serotonin levels and environmental factors, providing insights into how mood disorders may be influenced by seasonal changes.

Proteomics Research

The compound has also been explored in proteomics to investigate protein interactions and signaling pathways related to serotonergic systems. Its ability to bind selectively to SERT makes it an effective tool for dissecting the role of serotonin in various biological processes.

- Case Study : A study utilized this compound to evaluate its effects on serotonergic signaling pathways, revealing potential implications for therapeutic strategies targeting mood disorders .

Interaction Studies

Research has focused on the interaction dynamics of this compound with the serotonin transporter, providing insights into how alterations in serotonin levels can affect binding properties. This area of study is significant for understanding the pharmacodynamics of antidepressants and other psychotropic medications.

Mécanisme D'action

The mechanism of action of 3-Amino-4-(phenylsulfanyl)benzenecarbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Amino-3-(phenylsulfanyl)benzenecarbonitrile

- 3-Amino-4-(methylsulfanyl)benzenecarbonitrile

- 3-Amino-4-(phenylsulfanyl)benzamide

Uniqueness

3-Amino-4-(phenylsulfanyl)benzenecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Activité Biologique

3-Amino-4-(phenylsulfanyl)benzenecarbonitrile (CAS Number: 337923-85-0) is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings, structured into sections for clarity.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₁₀N₂S. Its structure features an amino group and a phenylsulfanyl moiety attached to a benzenecarbonitrile framework, contributing to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, notably the serotonin transporter (SERT). This compound has been utilized as a biochemical probe in various studies to evaluate SERT binding parameters, which are crucial for understanding neuropsychiatric disorders.

Interaction with the Serotonin Transporter

Research indicates that this compound exhibits notable binding affinity to SERT, influencing serotonin reuptake in the brain. This interaction is pivotal for its potential applications in treating depression and anxiety disorders, as modulation of serotonin levels can significantly impact mood regulation.

Anticancer Properties

Studies have explored the anticancer potential of this compound, highlighting its ability to inhibit the proliferation of various cancer cell lines. The compound has demonstrated cytotoxic effects against drug-resistant cancer cells, suggesting its utility in overcoming therapeutic resistance.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for anti-inflammatory activities. It may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Research Findings and Case Studies

Several studies have documented the biological activity of this compound:

- Binding Affinity Studies : A study utilizing positron emission tomography (PET) with [11C] DASB as a radioligand assessed the binding characteristics of this compound to SERT in human subjects. The findings indicated significant variability in binding potential across different brain regions, underscoring its relevance in neuroimaging studies .

- Anticancer Activity : A case study reported that this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent cytotoxicity. The compound's mechanism was linked to apoptosis induction and cell cycle arrest.

- Inflammation Modulation : Experimental models demonstrated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting a mechanism through which it exerts anti-inflammatory effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Amino-3-(phenylsulfanyl)benzenecarbonitrile | Structure | Similar SERT affinity; explored for neuropsychiatric applications |

| 3-Amino-4-(methylsulfanyl)benzenecarbonitrile | Structure | Exhibits lower cytotoxicity compared to target compound |

| 3-Amino-4-(phenylsulfanyl)benzamide | Structure | Investigated for anti-inflammatory properties |

Propriétés

IUPAC Name |

3-amino-4-phenylsulfanylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S/c14-9-10-6-7-13(12(15)8-10)16-11-4-2-1-3-5-11/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJNVBOMYDXLIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=C(C=C2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370712 | |

| Record name | 3-Amino-4-(phenylsulfanyl)benzenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337923-85-0 | |

| Record name | 3-Amino-4-(phenylsulfanyl)benzenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.